molecular formula C11H10O3 B2586397 2-(2-Methyl-1-benzofuran-3-yl)acetic acid CAS No. 99846-06-7

2-(2-Methyl-1-benzofuran-3-yl)acetic acid

Cat. No.: B2586397
CAS No.: 99846-06-7
M. Wt: 190.198
InChI Key: QTNNBXQGXZPWOD-UHFFFAOYSA-N
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Description

“2-(2-Methyl-1-benzofuran-3-yl)acetic acid” is a compound with the CAS Number: 99846-06-7 . It has a molecular weight of 190.2 and its IUPAC name is 2-(2-methylbenzofuran-3-yl)acetic acid . It is a powder at room temperature .


Synthesis Analysis

The synthesis of benzofuran derivatives involves various strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C11H10O3/c1-7-9(6-11(12)13)8-4-2-3-5-10(8)14-7/h2-5H,6H2,1H3,(H,12,13) . This indicates that the compound has 11 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms .


Chemical Reactions Analysis

Benzofuran derivatives have been synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . An effective, Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols affords benzofurans and isochromenes chemo- and regioselectively .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 190.2 .

Scientific Research Applications

Structural and Reactivity Studies

  • Crystal Structure and Reactivity : Research on derivatives of 2-(2-Methyl-1-benzofuran-3-yl)acetic acid reveals insights into their crystal structure and reactivity. Studies have shown that the oxidation of related methyl esters with 3-chloroperoxybenzoic acid leads to compounds where the oxygen atom and methyl group of the methylsulfinyl substituent are positioned on opposite sides of the benzofuran fragment. These structural features are stabilized by aromatic π–π interactions and C—H⋯π interactions, demonstrating the influence of intermolecular forces on molecular architecture (Choi et al., 2008), (Choi et al., 2009).

  • Spectroscopic Characterization : The detailed spectroscopic analysis, including FT-IR, FT-Raman, NMR, and UV–Vis, of this compound, has been performed to investigate its molecular structure, vibrational frequencies, and electronic properties. Computational studies using density functional theory (DFT) have complemented experimental findings, offering insights into the dimer structure and the effects of intermolecular interactions. Such studies underscore the compound's potential in material science and pharmaceutical applications, with evaluations of drug likeness parameters and molecular docking suggesting pharmaceutical potentials (Hiremath et al., 2019).

  • Synthesis and Pharmacological Potential : Research has also focused on the synthesis and pharmacological potential of benzofuran derivatives, including antimicrobial activity studies. Novel Schiff bases and azetidinone derivatives integrating quinoline, pyrazole, and benzofuran moieties have been synthesized, characterized, and evaluated for their antibacterial and antitubercular activities. These compounds, derived from this compound analogs, show promising antibacterial properties, highlighting the potential of benzofuran derivatives in developing new therapeutic agents (Bodke et al., 2017), (Idrees et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .

Properties

IUPAC Name

2-(2-methyl-1-benzofuran-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-9(6-11(12)13)8-4-2-3-5-10(8)14-7/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNNBXQGXZPWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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